molecular formula C18H16N2O5S2 B2587742 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 442556-75-4

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2587742
CAS RN: 442556-75-4
M. Wt: 404.46
InChI Key: UJOLJLMAKGTWSD-HNENSFHCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a methylsulfonyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group . These groups suggest that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have aromatic properties, which could affect its reactivity and stability .

Scientific Research Applications

New Synthesis Pathways

A novel synthesis method for 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and its derivatives was developed using palladium-catalyzed oxidative aminocarbonylation-cyclization, exhibiting significant stereoselectivity and forming Z isomers preferentially or exclusively (Gabriele et al., 2006).

Molecular Docking and Theoretical Investigations

Research involved theoretical investigations and molecular docking studies of sulfonamide derivatives, focusing on their reactivity and potential applications. The study highlighted the antimalarial activity and characterized the ADMET properties of these compounds. The theoretical calculations indicated a tendency of electron transfer from the HOMO-LUMO energy gap, and molecular docking revealed small energy affinity against relevant targets (Fahim & Ismael, 2021).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives were investigated for their crystal structures, photophysical properties, and recognition properties for cyanide anions. The study demonstrated that these compounds could recognize cyanide anions through Michael addition reaction and copper complex ensemble displacement mechanism, exhibiting changes in fluorescence and color observable by the naked eye (Wang et al., 2015).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-12-8-7-11(27(2,22)23)9-16(12)26-18(20)19-17(21)15-10-24-13-5-3-4-6-14(13)25-15/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOLJLMAKGTWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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